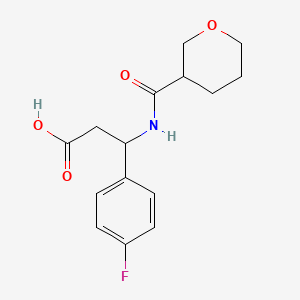![molecular formula C16H19NO4 B6662187 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid](/img/structure/B6662187.png)
5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid is a complex organic compound featuring a bicyclic hexane structure. This compound is notable for its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid, typically involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and blue LED irradiation is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler analog with a single ring structure.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring connectivity.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control.
Uniqueness
5-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid is unique due to its specific bicyclic structure, which confers distinct chemical and biological properties. Its ability to tightly bind to target proteins and its stability under various conditions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-[(bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-13-6-5-9(7-12(13)16(19)20)8-17-15(18)14-10-3-2-4-11(10)14/h5-7,10-11,14H,2-4,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMITVFFDDLLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2C3C2CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6662106.png)
![5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid](/img/structure/B6662108.png)
![5-[(6-Phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]pentanoic acid](/img/structure/B6662111.png)
![2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid](/img/structure/B6662117.png)
![2-[[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]amino]propanoic acid](/img/structure/B6662127.png)
![2-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B6662138.png)
![4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6662149.png)
![4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6662159.png)
![3-(4-Fluorophenyl)-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662164.png)

![1-[2-(2,6-Dimethoxyphenyl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B6662177.png)
![3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid](/img/structure/B6662181.png)
![6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B6662194.png)
![(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6662197.png)
